BenchChemオンラインストアへようこそ!

3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Comparison

3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole (CAS 2097918-25-5) is a fully synthetic small molecule (MW 298.34 g/mol; molecular formula C₁₇H₁₈N₂O₃) that embeds a 2,3-dihydrobenzofuran moiety linked via a pyrrolidine bridge to a 5-methyl-1,2-oxazole (isoxazole) carbonyl group. The IUPAC name is [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone, and its InChIKey is LVXVYRFWZIPFAZ-UHFFFAOYSA-N.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 2097918-25-5
Cat. No. B2636382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
CAS2097918-25-5
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C17H18N2O3/c1-11-8-15(18-22-11)17(20)19-6-4-14(10-19)12-2-3-16-13(9-12)5-7-21-16/h2-3,8-9,14H,4-7,10H2,1H3
InChIKeyLVXVYRFWZIPFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole (CAS 2097918-25-5): Structural Identity and Procurement Baseline


3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole (CAS 2097918-25-5) is a fully synthetic small molecule (MW 298.34 g/mol; molecular formula C₁₇H₁₈N₂O₃) that embeds a 2,3-dihydrobenzofuran moiety linked via a pyrrolidine bridge to a 5-methyl-1,2-oxazole (isoxazole) carbonyl group [1]. The IUPAC name is [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone, and its InChIKey is LVXVYRFWZIPFAZ-UHFFFAOYSA-N [1]. It is catalogued as a research-grade screening compound (e.g., AKOS032467207; F6553-0828) and has been assigned the PubChem CID 126853435 [1]. No peer-reviewed publications, patent disclosures, or authoritative database entries containing quantitative biological or physicochemical performance data were identified for this specific compound as of the search date [2].

Why 3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole Cannot Be Freely Interchanged with Structural Analogs


The 2,3-dihydrobenzofuran – pyrrolidine – isoxazole scaffold class exhibits pronounced structure–activity relationship (SAR) sensitivity. Even conservative modifications of the oxazole ring (e.g., moving the carbonyl attachment point from the 3- to the 4-position or adding a second methyl group) produce analogs with distinct molecular topologies and predicted physicochemical profiles (XLogP3 2.4 vs. 2.5; MW 298.34 vs. 312.4 g/mol) [1][2]. In the absence of compound-specific potency, selectivity, ADME, or in vivo data, no scientific or procurement claim of equivalence between this compound and its closest in-class analogs can be substantiated [3]. Substituting without empirical bridging data introduces uncontrolled risk of loss of target engagement, altered off-target liability, or divergent pharmacokinetic behavior [3].

Quantitative Differentiation Evidence for 3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole (CAS 2097918-25-5)


Structural and Physicochemical Distinction from the Closest 4-Carbonyl Regioisomer Analog

The target compound differs from the nearest commercially catalogued analog, 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole (CAS 2097902-16-2), in two key structural features: (i) the carbonyl attachment is at the isoxazole 3-position rather than the 4-position, and (ii) the isoxazole ring bears a single 5-methyl substituent instead of 3,5-dimethyl groups [1][2]. These modifications produce distinct computed properties: molecular weight (298.34 vs. 312.4 g/mol) and lipophilicity (XLogP3 2.4 vs. 2.5), which are sufficient to alter membrane permeability, metabolic stability, and target-binding conformation [2][3].

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Comparison

Absence of Biological Activity Data: Gating Factor for Selection Decisions

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and major patent databases (USPTO, WIPO, EPO) returned zero quantitative biological activity data points for CAS 2097918-25-5 [1]. In contrast, numerous structurally related benzofuran–pyrrolidine conjugates within the F6553 library series have disclosed target engagement data, including IC₅₀ values against kinases, GPCRs, and ion channels [2][3]. The complete absence of public data for this specific compound means that no potency, selectivity, or functional activity comparisons can be made against any analog, and no scientific basis exists for prioritizing this compound over another uncharacterized library member [1].

Biological Activity Data Gap Analysis Procurement Risk Assessment

Appropriate Deployment Scenarios for 3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole (CAS 2097918-25-5)


Scaffold-Hopping and SAR Exploration in Benzofuran–Pyrrolidine–Azole Chemical Space

This compound can serve as a regioisomeric probe within a scaffold-hopping campaign aimed at mapping the SAR of the benzofuran–pyrrolidine–isoxazole chemotype [1]. Its unique 3-carbonyl-5-methylisoxazole attachment geometry, substantiated by computed physicochemical differentiation from the 4-carbonyl-3,5-dimethyl analog (ΔMW = 14.06 g/mol; ΔXLogP3 = 0.1) [1][2], makes it a useful tool for systematically varying the hydrogen-bond acceptor/donor landscape at the isoxazole ring. Procurement in this context must be paired with a commitment to generate internal potency and selectivity data before any conclusions about target engagement can be drawn [3].

Negative-Control or Inactive-Complement Selection in Phenotypic Screening Sets

Because no public biological activity data exist for this compound [1], it may be rationally included as a presumed inactive or low-activity complement in a diverse screening deck alongside characterized analogs (e.g., those from US Patent US8703811 with IC₅₀ values as low as 64 nM against PfDHODH [2]). This application is contingent on the assumption that the analog series SAR is steep and that even small structural changes ablate activity; confirmation requires parallel testing [3].

Physicochemical and Metabolic Stability Benchmarking Against In-Class Analogs

The computed lipophilicity (XLogP3 = 2.4) and molecular weight (298.34 g/mol) place this compound within favorable drug-like property space [1]. Procurement for head-to-head experimental comparison of aqueous solubility, log D₇.₄, microsomal stability, and CYP inhibition against the 4-carbonyl analog (XLogP3 = 2.5; MW = 312.4) [2] would generate the first quantitative dataset capable of distinguishing these two regioisomers for lead optimization decisions [3].

Quote Request

Request a Quote for 3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.